2-(2-Thioxopyrrolidin-1-yl)acetic acid

Enzyme Inhibition Medicinal Chemistry Proline-Specific Peptidases

2-(2-Thioxopyrrolidin-1-yl)acetic acid (CAS 61516-72-1; molecular formula C6H9NO2S; molecular weight 159.21 g/mol) is a sulfur-containing heterocyclic building block featuring a pyrrolidine-2-thione core N-substituted with an acetic acid moiety. The compound is commercially available as a research chemical from multiple specialty suppliers, with standard purities typically ≥95% or ≥98%.

Molecular Formula C6H9NO2S
Molecular Weight 159.21 g/mol
Cat. No. B12889548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Thioxopyrrolidin-1-yl)acetic acid
Molecular FormulaC6H9NO2S
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESC1CC(=S)N(C1)CC(=O)O
InChIInChI=1S/C6H9NO2S/c8-6(9)4-7-3-1-2-5(7)10/h1-4H2,(H,8,9)
InChIKeyOKBWRMFBECIUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Thioxopyrrolidin-1-yl)acetic acid: Chemical Identity and Procurement-Relevant Characteristics


2-(2-Thioxopyrrolidin-1-yl)acetic acid (CAS 61516-72-1; molecular formula C6H9NO2S; molecular weight 159.21 g/mol) is a sulfur-containing heterocyclic building block featuring a pyrrolidine-2-thione core N-substituted with an acetic acid moiety . The compound is commercially available as a research chemical from multiple specialty suppliers, with standard purities typically ≥95% or ≥98% . Its predicted logP of 1.73 and polar surface area (PSA) of 33.12 Ų suggest favorable permeability characteristics within Lipinski's rule-of-five space, positioning it as a viable scaffold for medicinal chemistry campaigns .

Why Generic 2-(2-Thioxopyrrolidin-1-yl)acetic acid Substitution Is Not Feasible


Simple substitution of 2-(2-Thioxopyrrolidin-1-yl)acetic acid with its oxygen analog ((2-oxopyrrolidin-1-yl)acetic acid) or other thiazolidine/pyrrolidine derivatives is precluded by fundamental differences in electronic structure, reactivity, and biological recognition. The thioxo (C=S) moiety confers distinct nucleophilic and electrophilic character compared to the carbonyl (C=O) group, altering hydrogen-bonding capacity, lipophilicity, and metabolic stability [1][2]. In enzyme inhibition contexts, thioxylation of the amide bond has been shown to shift inhibition potency by orders of magnitude against specific proline-specific peptidases, demonstrating that thioxo/oxo interchange produces non-equivalent pharmacological profiles [3]. Consequently, procurement decisions must be guided by target-specific evidence rather than class-based assumption.

2-(2-Thioxopyrrolidin-1-yl)acetic acid: Quantitative Evidence of Differentiation from Analogs


Thioxo vs. Oxo: Differential Enzyme Inhibition Kinetics Against Dipeptidyl Peptidase II (DP II)

In a direct comparative study of thioxo amino acid pyrrolidides versus their oxygen analogs, thioxylation of the amide bond produced a substantial enhancement in inhibitory potency against dipeptidyl peptidase II (DP II). Xaa-ψ[CS-N]-Pyrr derivatives demonstrated improved Ki values relative to Xaa-Pyrr, whereas the opposite trend was observed for dipeptidyl peptidase IV (DP IV) and prolyl oligopeptidase (POP), highlighting enzyme-specific selectivity modulation by the thioxo moiety [1].

Enzyme Inhibition Medicinal Chemistry Proline-Specific Peptidases

Thioxo vs. Oxo: Differential Chemical Reactivity and Synthetic Utility

5-Alkyl-2-thioxopyrrolidines exhibit fundamentally different reactivity patterns compared to their oxygen analogs (5-alkyl-2-pyrrolidones) when subjected to nucleophilic and electrophilic reagents. Depending on reaction conditions and reagent character, thioxopyrrolidines undergo transformations in either the thiolactam or thiolactim form, enabling regioselective alkylation, hydroxyethylation, and condensation at positions inaccessible in the oxo series [1].

Synthetic Chemistry Reactivity Heterocyclic Chemistry

Physicochemical Property Differentiation: LogP and PSA Compared to Oxo Analog

The thioxo substitution in 2-(2-Thioxopyrrolidin-1-yl)acetic acid confers increased lipophilicity and altered hydrogen-bonding capacity relative to its oxygen analog. Calculated logP for the thioxo compound is 1.73, significantly higher than the typical logP of approximately -0.5 to 0.5 for (2-oxopyrrolidin-1-yl)acetic acid derivatives, while PSA (33.12 Ų) remains within favorable limits .

ADME Physicochemical Properties Drug-likeness

Antimicrobial Activity: Class-Level SAR in 2-Thioxopyrrolidines

2-Thioxopyrrolidine derivatives, including 3-hydroxymethylene-2-thioxopyrrolidine (TPC), have demonstrated intrinsic antimicrobial activity as degradation products of radish pungent principles. Structure-activity relationship (SAR) studies on fifteen 3-substituted thioxopyrrolidines revealed a positive correlation between compound hydrophobicity and antimicrobial potency against Eurotium chevalieri, with activity increasing as the alkoxyl chain length was extended [1][2]. This class-level evidence supports the antimicrobial potential of the 2-thioxopyrrolidine core.

Antimicrobial Structure-Activity Relationship Natural Product Derivatives

2-(2-Thioxopyrrolidin-1-yl)acetic acid: Prioritized Research and Industrial Application Scenarios


Proline-Specific Peptidase Inhibitor Discovery (DP II, DP IV, POP)

Leverage the thioxo amide bond isostere to develop selective, competitive inhibitors of dipeptidyl peptidase II (DP II) with Ki values in the upper nanomolar range, as demonstrated by Stöckel-Maschek et al. [1]. The carboxylic acid functionality provides a convenient handle for further derivatization into amides, esters, or peptide conjugates to optimize potency and selectivity.

Synthetic Intermediates for Divergent Heterocyclic Chemistry

Exploit the unique reactivity of the thioxo group (thiolactam/thiolactim tautomerism) to perform regioselective alkylations, Mannich reactions, and Michael additions at the pyrrolidine 3-position, transformations that are not accessible with the corresponding oxo analogs [2]. This enables the construction of novel, substituted pyrrolidine libraries with enhanced chemical diversity.

CNS-Penetrant Lead Optimization

Utilize the calculated logP of 1.73 and favorable PSA (33.12 Ų) to design CNS-penetrant molecules . The increased lipophilicity relative to oxo analogs may improve blood-brain barrier permeability, making 2-(2-Thioxopyrrolidin-1-yl)acetic acid a strategic building block for neuroscience programs requiring enhanced passive diffusion.

Antimicrobial Scaffold Development

Employ the 2-thioxopyrrolidine core as a privileged antimicrobial pharmacophore, as supported by the activity of natural product-derived TPC and synthetic 3-substituted analogs against fungal and bacterial strains [3][4]. The acetic acid side chain permits conjugation to targeting moieties or incorporation into larger antimicrobial agents.

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